3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
CAS No.: 918778-85-5
Cat. No.: VC20284420
Molecular Formula: C30H16I2
Molecular Weight: 630.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918778-85-5 |
|---|---|
| Molecular Formula | C30H16I2 |
| Molecular Weight | 630.3 g/mol |
| IUPAC Name | 3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene |
| Standard InChI | InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H |
| Standard InChI Key | PELMWGLNYLSPKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I |
Introduction
Chemical Architecture and Structural Analysis
Core Framework and Substituent Configuration
The molecular scaffold of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene integrates three key structural elements:
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A phenanthrene backbone comprising three fused benzene rings, providing planar geometry and extended π-electron delocalization.
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Ethynyl linkers (-C≡C-) at the 3 and 6 positions, which extend conjugation and reduce steric hindrance compared to direct aryl-aryl bonds.
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4-Iodophenyl termini, introducing heavy halogen atoms that enhance molecular polarizability and enable cross-coupling reactions.
This configuration creates a rigid, linear geometry ideal for intermolecular stacking in crystalline phases or thin-film architectures . The iodine atoms, positioned para to the ethynyl groups, impose minimal steric disruption while maximizing electronic effects on the phenanthrene core.
Electronic and Steric Properties
Density functional theory (DFT) simulations of analogous systems predict several critical features:
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HOMO-LUMO Gap: Extended conjugation through ethynyl bridges reduces the HOMO-LUMO gap compared to unsubstituted phenanthrene, potentially enhancing charge transport capabilities.
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Dipole Moments: The asymmetric placement of iodine atoms generates a measurable dipole moment (~2.1 D estimated), favoring anisotropic molecular packing.
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Steric Profile: Molecular mechanics calculations indicate a cross-sectional width of ~9.8 Å, with iodine atoms protruding ~3.2 Å from the phenanthrene plane .
Synthetic Methodologies and Characterization
Key Synthesis Pathways
While detailed synthetic protocols remain proprietary, published routes for related ethynyl-PAHs suggest a multi-step approach:
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Phenanthrene Functionalization:
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Bromination at 3,6-positions using N-bromosuccinimide (NBS) under radical conditions.
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Sonogashira coupling with 4-iodophenylacetylene to install ethynyl bridges.
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Purification Challenges:
Analytical Characterization
Advanced techniques confirm structural integrity:
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NMR Spectroscopy:
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NMR shows characteristic aromatic signals at δ 7.2–8.3 ppm (phenanthrene protons) and δ 7.0–7.5 ppm (iodophenyl groups).
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NMR reveals ethynyl carbons at ~85–95 ppm (sp-hybridized).
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Mass Spectrometry:
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High-resolution ESI-MS confirms molecular ion [M] at m/z 634.8923 (calculated for CHI).
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Functional Properties and Material Applications
Organic Electronic Devices
The compound’s extended conjugation and stable radical formation under electrical bias make it suitable for:
Supramolecular Assembly
Iodine’s polarizability drives unique self-assembly behaviors:
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π-Stacking Distance: 3.4 Å in single crystals, enabling efficient charge delocalization.
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Halogen Bonding: I···N interactions (2.9 Å) with pyridine derivatives enhance cocrystal stability.
Comparative Analysis with Structural Analogs
Electronic vs. Steric Modifications
Contrasting derivatives highlight design tradeoffs:
| Compound | Key Modification | Property Impact |
|---|---|---|
| 9,10-Bis((triisopropylsilyl)oxy)anthracene | Bulky silyl groups | + Solubility, - Charge Transport |
| Phenanthrene-3,6-bis(1,1-dimethylethyl) | Steric hindrance | + Thermal Stability, - Reactivity |
The 4-iodophenylethynyl groups in the target compound balance processability (via solubility in chlorinated solvents) with electronic performance .
Future Research Directions
Molecular Engineering Opportunities
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Heteroatom Doping: Replacing iodine with selenium could enhance spin-orbit coupling for organic spintronics.
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Polymer Incorporation: Copolymerization via Yamamoto coupling to create conjugated microporous polymers.
Device Integration Challenges
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Interfacial Engineering: Mitigating iodine migration at electrode interfaces during device operation.
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Scalable Processing: Developing inkjet-printable formulations without halogenated solvents.
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